4-(2-Aminoethyl)phenol;hydrate
CAS No.: 62722-95-6
Cat. No.: VC19436139
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62722-95-6 |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | 4-(2-aminoethyl)phenol;hydrate |
| Standard InChI | InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |
| Standard InChI Key | IMRRSPNUCYYRGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Composition
4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) is a hydrated form of 4-(2-aminoethyl)phenol, alternatively described as a dihydrate of tyramine (4-hydroxyphenethylamine) . Its molecular formula, , corresponds to two tyramine molecules () combined with one water molecule (). This contrasts with the monohydrate form (CAS 924281-00-5), which has the formula and a molecular weight of 155.194 g/mol .
Table 1: Comparative Molecular Data
| Property | 4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) | Tyramine (CAS 51-67-2) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 292.37 | 137.18 |
| IUPAC Name | 4-(2-aminoethyl)phenol;hydrate | 4-(2-aminoethyl)phenol |
| Hydration State | Dihydrate | Anhydrous |
Spectroscopic and Computational Data
The compound’s InChIKey (IMRRSPNUCYYRGN-UHFFFAOYSA-N) confirms its structural similarity to tyramine, differing only by hydration . Computational models predict a logP value of 1.53, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Nuclear magnetic resonance (NMR) spectra for the hydrate remain unpublished, but tyramine’s -NMR shows characteristic aromatic protons at 6.7–7.1 ppm and ethylamine signals at 2.7–3.1 ppm .
Synthesis and Manufacturing
Synthetic Routes
While direct methods for 4-(2-Aminoethyl)phenol;hydrate are undocumented, its synthesis likely involves:
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Reductive Amination: Reacting 4-hydroxyphenylacetone with ammonia under hydrogenation, followed by hydration .
-
Enzymatic Decarboxylation: Using tyrosine decarboxylase on L-tyrosine, a pathway common in tyramine production .
Industrial-scale production faces challenges in controlling hydration states, as excess water promotes dihydrate formation.
Purification and Stability
The hydrate decomposes above 150°C, necessitating low-temperature storage (<15°C) under inert gas to prevent oxidation . Chromatographic purification (e.g., silica gel with methanol/chloroform) yields >98% purity, though hydrate-anhydrous interconversion may occur during solvent removal .
Applications in Research and Industry
Pharmaceutical Intermediates
4-(2-Aminoethyl)phenol;hydrate serves as a precursor for:
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Neurotransmitter Analogues: Dopamine derivatives for Parkinson’s disease research .
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Antidepressants: Methylation of the amine group produces compounds with monoamine oxidase inhibition .
Material Science
Its phenolic hydroxyl group enables polymerization into polyarylates, which exhibit UV resistance and thermal stability up to 300°C.
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C |
| Humidity | <30% relative humidity |
| Light Exposure | Amber glass containers |
Analytical Characterization Methods
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves the hydrate from anhydrous tyramine with a retention time shift of 1.2 minutes .
Mass Spectrometry
ESI-MS in positive mode shows a dominant ion at 293.4 (), distinguishing it from tyramine’s 138.2 .
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